molecular formula C8H9BN2O3 B13991501 (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid

(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid

Cat. No.: B13991501
M. Wt: 191.98 g/mol
InChI Key: HMKREGJKTNIUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid is a heterocyclic compound that contains a boronic acid functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under conditions that promote the formation of the pyrrolo[2,3-c]pyridine ring system. The methoxy group can be introduced via a methoxylation reaction, and the boronic acid group is typically introduced through a borylation reaction using reagents such as bis(pinacolato)diboron or boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as organolithium or Grignard reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various boron-containing organic compounds .

Scientific Research Applications

(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

(7-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid

InChI

InChI=1S/C8H9BN2O3/c1-14-8-7-5(2-3-10-8)4-6(11-7)9(12)13/h2-4,11-13H,1H3

InChI Key

HMKREGJKTNIUSQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1)C(=NC=C2)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.